Oligophosphoglycerol-ATP
Overview
Description
Oligophosphoglycerol-ATP is a complex biochemical compound that plays a crucial role in various cellular processes. It is a derivative of adenosine triphosphate (ATP), which is the primary energy carrier in cells. The unique structure of this compound allows it to participate in specialized biochemical reactions, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oligophosphoglycerol-ATP involves the phosphorylation of glycerol derivatives. This process typically requires the use of phosphorylating agents such as phosphoric acid or polyphosphates under controlled conditions. The reaction is carried out in an aqueous medium, often at elevated temperatures to facilitate the phosphorylation process.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods involving the use of enzymes. Enzymatic phosphorylation using kinases is a common approach, where glycerol derivatives are converted to this compound in the presence of ATP and specific kinases. This method is preferred due to its high specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions: Oligophosphoglycerol-ATP undergoes various biochemical reactions, including:
Hydrolysis: The breakdown of this compound into its constituent molecules, releasing energy.
Phosphorylation: Transfer of phosphate groups to other molecules, a key reaction in cellular signaling and metabolism.
Oxidation-Reduction: Involvement in redox reactions where it acts as an electron donor or acceptor.
Common Reagents and Conditions:
Hydrolysis: Typically catalyzed by ATPases in an aqueous environment.
Phosphorylation: Requires the presence of specific kinases and ATP.
Oxidation-Reduction: Involves redox-active enzymes and cofactors such as NADH or FADH2.
Major Products:
Hydrolysis: Produces glycerol derivatives and inorganic phosphate.
Phosphorylation: Generates phosphorylated intermediates essential for metabolic pathways.
Oxidation-Reduction: Results in the formation of reduced or oxidized products depending on the reaction.
Scientific Research Applications
Oligophosphoglycerol-ATP has diverse applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation reactions and energy transfer mechanisms.
Biology: Plays a role in cellular metabolism, signaling pathways, and energy homeostasis.
Medicine: Investigated for its potential in therapeutic interventions, particularly in metabolic disorders and energy-related diseases.
Industry: Utilized in the production of bio-based materials and as a biochemical reagent in various industrial processes.
Mechanism of Action
The mechanism of action of oligophosphoglycerol-ATP involves its role as an energy carrier and phosphate donor. It participates in phosphorylation reactions, transferring phosphate groups to target molecules, thereby modulating their activity. This process is crucial for the regulation of metabolic pathways and cellular signaling. The molecular targets include enzymes, transport proteins, and other cellular components involved in energy metabolism.
Comparison with Similar Compounds
Adenosine Triphosphate (ATP): The primary energy carrier in cells, similar in function but differs in structure.
Polyphosphates: Inorganic compounds with multiple phosphate groups, involved in energy storage and transfer.
Glycerol Phosphates: Simple phosphorylated glycerol derivatives, less complex than oligophosphoglycerol-ATP.
Uniqueness: this compound is unique due to its specific structure that allows it to participate in specialized biochemical reactions. Its ability to act as both an energy carrier and a phosphate donor makes it distinct from other similar compounds. Additionally, its role in specific cellular processes and potential therapeutic applications highlight its uniqueness in scientific research.
Properties
IUPAC Name |
3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxy-2-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O19P4/c14-10-7-11(16-3-15-10)18(4-17-7)12-8(20)9(35-39(26,27)32-1-5(19)13(21)22)6(34-12)2-33-40(28,29)37-41(30,31)36-38(23,24)25/h3-6,8-9,12,19-20H,1-2H2,(H,21,22)(H,26,27)(H,28,29)(H,30,31)(H2,14,15,16)(H2,23,24,25)/t5?,6-,8-,9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGPWHMILIFADE-NRJACJQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCC(C(=O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCC(C(=O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O19P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80906910 | |
Record name | 9-{3-O-[(2-Carboxy-2-hydroxyethoxy)(hydroxy)phosphoryl]-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80906910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101968-93-8 | |
Record name | Oligophosphoglycerol-ATP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101968938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-{3-O-[(2-Carboxy-2-hydroxyethoxy)(hydroxy)phosphoryl]-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80906910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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